8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Physicochemical property comparison molecular weight differentiation logP estimation

8-Isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 1010910-24-3; molecular formula C14H21N5O2; MW 291.35 g/mol) belongs to the 7,8-dihydro-imidazo[2,1-f]purine-2,4-dione class—a theophylline-derived tricyclic scaffold featuring a partially saturated imidazole ring fused to a dimethylxanthine core. The imidazo[2,1-f]purine-2,4-dione chemotype has been extensively characterized in the medicinal chemistry literature as a privileged scaffold for serotonin 5-HT1A receptor ligands , selective A3 adenosine receptor antagonists , and dual phosphodiesterase 4B/10A (PDE4B/PDE10A) inhibitors.

Molecular Formula C14H21N5O2
Molecular Weight 291.355
CAS No. 1010910-24-3
Cat. No. B2465528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
CAS1010910-24-3
Molecular FormulaC14H21N5O2
Molecular Weight291.355
Structural Identifiers
SMILESCC(C)CCN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C14H21N5O2/c1-9(2)5-6-18-7-8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h9H,5-8H2,1-4H3
InChIKeyUBEZQWFVZLMOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Isopentyl-1,3-Dimethyl-7,8-Dihydro-1H-Imidazo[2,1-f]Purine-2,4(3H,6H)-Dione (CAS 1010910-24-3): Compound Class and Baseline Characterization for Research Procurement


8-Isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 1010910-24-3; molecular formula C14H21N5O2; MW 291.35 g/mol) belongs to the 7,8-dihydro-imidazo[2,1-f]purine-2,4-dione class—a theophylline-derived tricyclic scaffold featuring a partially saturated imidazole ring fused to a dimethylxanthine core . The imidazo[2,1-f]purine-2,4-dione chemotype has been extensively characterized in the medicinal chemistry literature as a privileged scaffold for serotonin 5-HT1A receptor ligands [1], selective A3 adenosine receptor antagonists [2], and dual phosphodiesterase 4B/10A (PDE4B/PDE10A) inhibitors [3]. However, experimental biological data specific to this exact compound bearing the 8-isopentyl substituent on the 7,8-dihydro core have not been reported in peer-reviewed primary literature or public bioactivity databases at the time of this analysis.

Why 8-Isopentyl-1,3-Dimethyl-7,8-Dihydro-1H-Imidazo[2,1-f]Purine-2,4(3H,6H)-Dione Cannot Be Interchanged with Other Imidazo[2,1-f]Purine-2,4-Dione Analogs


Within the imidazo[2,1-f]purine-2,4-dione class, both the oxidation state of the fused imidazole ring (7,8-dihydro vs. fully aromatic 8H) and the nature of the N-8 substituent profoundly modulate receptor selectivity, intrinsic efficacy, and pharmacokinetic behavior. Literature SAR demonstrates that closely related 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-diones with arylpiperazinylalkyl N-8 substituents behave as potent 5-HT1A ligands with Ki values spanning 5.6–278 nM [1], while 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones are selective A3 adenosine receptor antagonists [2]. The 7,8-dihydro saturation in the target compound alters ring conformation, basicity, and hydrogen-bonding capacity relative to the fully aromatic 8H series; the isopentyl (3-methylbutyl) N-8 substituent further differentiates it from allyl, hydroxyethyl, or unsubstituted 7,8-dihydro analogs. Generic interchange without experimental confirmation of target engagement and selectivity for the specific substitution pattern carries a high risk of divergent pharmacological outcomes.

Quantitative Differentiation Evidence for 8-Isopentyl-1,3-Dimethyl-7,8-Dihydro-1H-Imidazo[2,1-f]Purine-2,4(3H,6H)-Dione (CAS 1010910-24-3) Relative to Comparator Analogs


Molecular Weight and Lipophilicity Differentiation: 8-Isopentyl vs. Unsubstituted and 8-Allyl 7,8-Dihydro Analogs

The 8-isopentyl substituent (C5H11 branched alkyl) increases molecular weight, calculated lipophilicity, and steric bulk relative to the unsubstituted parent core and the 8-allyl analog. The target compound has MW 291.35 g/mol (C14H21N5O2) versus 261.28 g/mol (C12H15N5O2) for 8-allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (CAS 28557-25-7) . The added methylene units and branched-chain topology of the isopentyl group predict higher logP and altered membrane permeability relative to shorter-chain or unsaturated 8-substituted comparators, potentially impacting CNS penetration and non-specific protein binding.

Physicochemical property comparison molecular weight differentiation logP estimation

7,8-Dihydro Core Saturation State Differentiation vs. Fully Aromatic 8H-Imidazo[2,1-f]Purine-2,4-Dione Series

The target compound possesses a 7,8-dihydro-imidazo[2,1-f]purine-2,4(3H,6H)-dione core (partially saturated imidazole ring), distinguishing it from the majority of biologically characterized imidazo[2,1-f]purine-2,4-diones in the literature, which bear the fully aromatic 1H,8H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core [1][2]. The 7,8-dihydro saturation introduces an sp3-hybridized carbon at the 7-position, altering ring puckering, nitrogen basicity, and the spatial orientation of the N-8 substituent. In the arylpiperazinylalkyl series studied by Zagórska et al. (2009), the 7,8-dihydro-7-carboxylic acid amide derivatives (compounds 11–13) exhibited divergent pharmacological profiles compared with the 1H,8H series (compounds 2–10) [1]. Although direct comparative binding data for simple 8-alkyl 7,8-dihydro derivatives are absent from the literature, the core saturation state is a well-established determinant of target selectivity within this chemotype.

Core oxidation state differentiation receptor selectivity conformational analysis

Class-Level 5-HT1A Receptor Affinity Potential: Imidazo[2,1-f]Purine-2,4-Dione Scaffold Precedent

The imidazo[2,1-f]purine-2,4-dione scaffold has been validated as a productive template for 5-HT1A receptor ligands. In the Zagórska et al. (2009) series, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibited potent 5-HT1A receptor affinity; compound 2 (8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione) produced anxiolytic-like activity in the four-plate test in mice, while compound 3 (8-[3-(N4-2'-methoxyphenyl)-piperazin-N1-yl-propyl] analog) displayed antidepressant-like activity in the forced swimming test comparable to imipramine [1]. More recently, the 1H,8H derivatives AZ-853 and AZ-861 were characterized as 5-HT1A receptor partial agonists with nanomolar affinity and functional ERK pathway activation [2]. Although these data are from fully aromatic 8H-core compounds with basic amine-containing side chains rather than the neutral 8-isopentyl 7,8-dihydro analog, they establish the scaffold's capacity for 5-HT1A engagement.

5-HT1A receptor serotonin receptor ligand antidepressant screening

PDE4B/PDE10A Inhibitory Potential: Scaffold-Class Precedent from Imidazo[2,1-f]Purine-2,4-Diones

Imidazo[2,1-f]purine-2,4-dione derivatives have demonstrated dual PDE4B and PDE10A inhibitory activity. Zagórska et al. (2016) reported that octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo[2,1-f]purines inhibited PDE4B and PDE10A in vitro, with compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) identified as a promising lead structure [1]. Additionally, 2-fluoro and 3-trifluoromethyl-phenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were evaluated for PDE4B and PDE10A inhibition alongside 5-HT1A/5-HT7 receptor affinity [2]. No PDE inhibition data exist for 7,8-dihydro analogs with simple 8-alkyl substituents.

PDE4B inhibitor PDE10A inhibitor CNS phosphodiesterase

A3 Adenosine Receptor Antagonism Potential: Scaffold Precedent from Imidazo[2,1-f]Purinones

The imidazo[2,1-f]purine-2,4-dione scaffold is a recognized pharmacophore for A3 adenosine receptor (A3AR) antagonism. Baraldi et al. (2008) reported that 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones are potent and selective A3AR antagonists, with SAR studies evaluating substitutions at the 1-, 3-, and 8-positions to optimize potency and hydrophilicity [1]. Key pharmacophoric elements include the 1-benzyl group and the 3-propyl substituent; the 8-position tolerates diverse modifications. The target compound shares the imidazo[2,1-f]purine-2,4-dione core but differs at positions 1 (methyl vs. benzyl), 3 (methyl vs. propyl), 7,8-dihydro saturation, and N-8 (isopentyl). These structural differences are predicted to reduce A3AR affinity relative to the prototypical Baraldi antagonists based on established SAR.

A3 adenosine receptor antagonist xanthine derivative cancer immunotherapy target

Recommended Research Application Scenarios for 8-Isopentyl-1,3-Dimethyl-7,8-Dihydro-1H-Imidazo[2,1-f]Purine-2,4(3H,6H)-Dione (CAS 1010910-24-3)


Chemical Probe for Investigating 7,8-Dihydro vs. 8H Core Oxidation State Effects on Imidazo[2,1-f]Purine-2,4-Dione Target Selectivity

Use this compound as a matched molecular pair comparator against its fully aromatic 8H-imidazo[2,1-f]purine-2,4-dione counterparts in broad-panel receptor and enzyme screens (5-HT1A, 5-HT7, D2, A3AR, PDE4B, PDE10A) to experimentally determine how the 7,8-dihydro saturation alters target engagement profiles. The class-level evidence from Zagórska (2009) [1] and Baraldi (2008) [2] provides the framework for panel selection. Because no quantitative binding data exist for this specific compound, the initial screen serves dual purposes: chemical tool validation and SAR expansion for the 7,8-dihydro sub-series.

Lead Optimization Starting Point for CNS-Penetrant 5-HT1A or PDE4B/10A Ligands with Reduced Basic Amine Character

The neutral 8-isopentyl substituent distinguishes this compound from the basic arylpiperazinylalkyl side chains that dominate published imidazo[2,1-f]purine-2,4-dione 5-HT1A ligands [1] and PDE4B/10A inhibitors [3]. If experimental screening confirms target engagement, the reduced basicity may translate to lower phospholipidosis risk, decreased hERG liability, and altered CNS penetration kinetics—differentiation factors meaningful for antidepressant or cognition-enhancement programs. The 8-isopentyl group's branched alkyl topology further provides a reference point for evaluating linear vs. branched alkyl SAR at the N-8 position.

Negative Control for A3 Adenosine Receptor Screening Cascades

Based on the established SAR that 1-benzyl and 3-propyl substitutions are critical for high-affinity A3AR antagonism in the imidazo[2,1-f]purinone series [2], this compound—bearing 1,3-dimethyl groups and a 7,8-dihydro core—is predicted to lack potent A3AR activity. It may therefore serve as a structurally matched negative control in A3AR screening cascades, enabling discrimination of A3AR-specific effects from off-target activities of the imidazopurine scaffold.

Screening Library Diversification Anchor for Physicochemical Property-Driven Lead Discovery

With MW 291.35 g/mol and a calculated physical-chemical profile distinct from the larger, more lipophilic arylpiperazinylalkyl derivatives typical of the published imidazo[2,1-f]purine-2,4-dione literature [1][3], this compound occupies a favorable region of lead-like chemical space. Procurement for fragment-based or property-driven screening collections is justified by its structural novelty (7,8-dihydro core + neutral isopentyl side chain), which complements existing imidazopurine screening decks and may reveal novel chemotype-target pairings.

Quote Request

Request a Quote for 8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.